molecular formula C16H12F3N5O B6519136 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 933002-46-1

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6519136
CAS No.: 933002-46-1
M. Wt: 347.29 g/mol
InChI Key: SBNVUZYQZXGSOB-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrazole ring, and a trifluoromethyl group

Mechanism of Action

Target of Action

The primary targets of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide are currently unknown. This compound is a derivative of tetrazole, which is known to play a significant role in medicinal and pharmaceutical applications

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR) driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

Tetrazoles and their derivatives are known to have a wide range of biological activities , suggesting that they may interact with multiple pathways.

Result of Action

Given the known biological activity of tetrazoles , it is likely that this compound has significant effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzamides or tetrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.

Comparison with Similar Compounds

  • Tetrazole derivatives: These compounds share the tetrazole ring structure and are used in similar applications.

  • Trifluoromethylated benzamides: These compounds contain the trifluoromethyl group and are known for their biological activity.

Uniqueness: N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide stands out due to its combination of the tetrazole ring and the trifluoromethyl group, which provides unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)13-9-5-4-8-12(13)15(25)20-10-14-21-22-23-24(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVUZYQZXGSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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